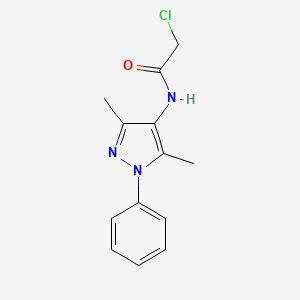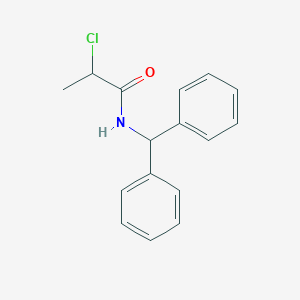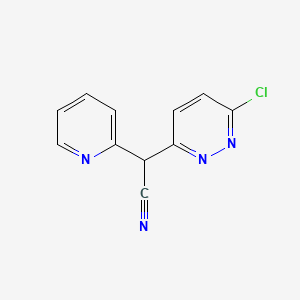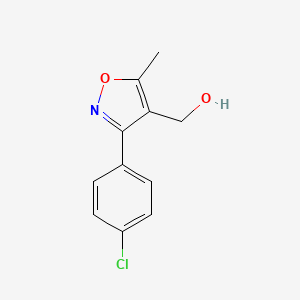
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
概述
描述
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol, also known as 4-chloro-5-methylisoxazole-3-methanol or CMI, is an organic compound belonging to the class of isoxazoles. It has a wide range of applications in both scientific research and industry. The synthesis of CMI has been extensively studied and various methods have been reported in the literature. In
科学研究应用
CMI has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, such as benzoxazoles and thiazoles. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. CMI has also been used in the synthesis of polymers, such as polyurethanes and polyamides. Furthermore, CMI has been used in the synthesis of photoresists, which are used in the fabrication of integrated circuits.
作用机制
The mechanism of action of CMI is not fully understood. However, it is believed that CMI acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This inhibition can lead to increased levels of drugs in the body, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMI have not been extensively studied. However, it is believed that CMI has anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer effects in some studies. In addition, CMI has been shown to have antioxidant and anti-allergic effects.
实验室实验的优点和局限性
One of the main advantages of using CMI in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of different applications. However, CMI can be toxic in high doses, so it is important to use it with caution. In addition, CMI can be difficult to purify and can be unstable in some conditions.
未来方向
There are several potential future directions for CMI research. One potential direction is to further study its mechanism of action and its effects on cytochrome P450 enzymes. Another potential direction is to further study its biochemical and physiological effects and explore its potential therapeutic applications. In addition, further research could be done to improve its synthesis method and optimize the conditions for its purification. Finally, further research could be done to explore its potential applications in the synthesis of polymers, photoresists, and other materials.
属性
IUPAC Name |
[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOYSJHJAJGBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

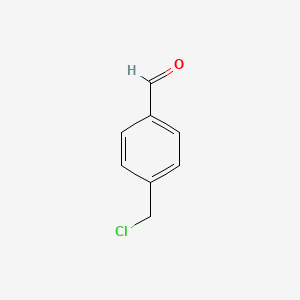

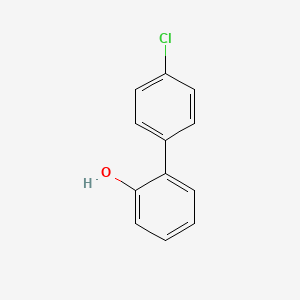
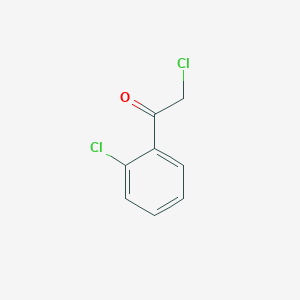
![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)
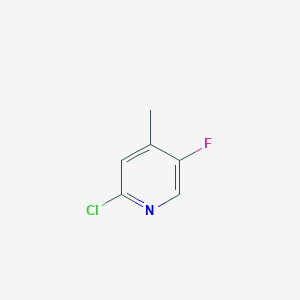
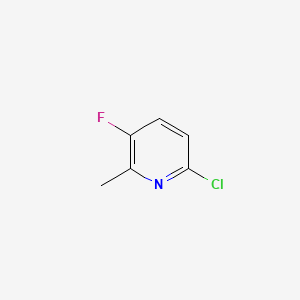
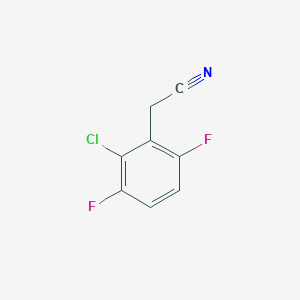
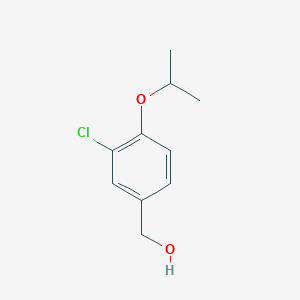
![2-chloro-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B3024700.png)
